1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine
CAS No.: 937600-03-8
Cat. No.: VC14644069
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937600-03-8 |
|---|---|
| Molecular Formula | C14H13N3 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | [2-(benzimidazol-1-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C14H13N3/c15-9-11-5-1-3-7-13(11)17-10-16-12-6-2-4-8-14(12)17/h1-8,10H,9,15H2 |
| Standard InChI Key | MNPHNVRAZXCTTJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN)N2C=NC3=CC=CC=C32 |
Introduction
1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine is a chemical compound with the CAS number 97990-17-5. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The following sections will delve into its chemical properties, synthesis, and potential biological activities.
Potential Biological Activities
While specific biological activities of 1-[2-(1H-Benzimidazol-1-YL)phenyl]methanamine are not extensively documented, benzimidazole derivatives are known for their diverse biological properties, including antimicrobial, anticancer, and antiparasitic activities. For instance, benzimidazole derivatives have been studied for their potential as antileishmanial agents and in the treatment of other neglected diseases .
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Anticancer | Potential anticancer agents |
| Antiparasitic | Treatment of leishmaniasis and other parasitic diseases |
Research Findings
Research on benzimidazole derivatives highlights their versatility in medicinal chemistry. For example, studies on 2-mercaptobenzimidazole derivatives have shown significant antimicrobial and anticancer activities . Similarly, other benzimidazole-based compounds have been explored for their antitubercular and antifungal properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume